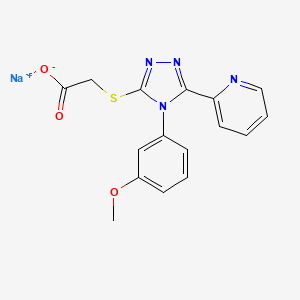
GJ103 sodium salt
描述
GJ103 (钠盐) 是一种可诱导提前终止密码子读穿的读穿化合物。该化合物在由无义突变引起的遗传疾病的研究中显示出潜力。 它是读穿化合物 GJ072 的活性类似物,并已证明具有与 RTC13 或 RTC14 相似的读穿活性,但对共济失调毛细血管扩张症细胞的耐受性更高 .
准备方法
合成路线及反应条件
GJ103 (钠盐) 是通过一系列涉及三唑环形成和随后引入钠盐修饰的化学反应合成的。合成路线通常包括以下步骤:
- 通过使 3-甲氧基苯肼与 2-吡啶甲醛反应形成三唑环。
- 将硫代乙酸部分引入三唑环。
- 将羧酸基团转化为其钠盐形式 .
工业生产方法
GJ103 (钠盐) 的工业生产涉及对上述合成路线的规模化。该工艺包括优化反应条件,如温度、溶剂和反应时间,以确保高产率和纯度。 最终产品随后使用重结晶或色谱等技术进行纯化 .
化学反应分析
反应类型
GJ103 (钠盐) 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成相应的氧化产物。
还原: 还原反应可以将 GJ103 (钠盐) 转化为其还原形式。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生氧化衍生物,而还原可能会产生 GJ103 (钠盐) 的还原形式 .
科学研究应用
GJ103 (钠盐) 具有广泛的科学研究应用,包括:
化学: 用作研究提前终止密码子读穿和无义突变影响的工具。
生物学: 研究其恢复具有无义突变的基因功能的潜力。
医学: 探索其作为由无义突变引起的遗传疾病的潜在治疗剂。
工业: 用于开发新药和治疗策略
作用机制
GJ103 (钠盐) 通过诱导提前终止密码子读穿来发挥其作用。该机制涉及恢复具有无义突变的细胞中共济失调毛细血管扩张症突变激酶的激酶活性。 该化合物与核糖体相互作用,并在提前终止密码子位点促进氨基酸的掺入,从而使蛋白质合成得以继续 .
相似化合物的比较
GJ103 (钠盐) 与其他类似化合物进行比较,例如:
GJ072: 具有类似读穿活性的活性类似物。
GJ106、GJ109 和 GJ111: 在各种测定中显示出读穿活性的其他类似物。
RTC13 和 RTC14: 具有类似读穿活性但对共济失调毛细血管扩张症细胞的耐受性较低的化合物
生物活性
GJ103 sodium salt, a derivative of the read-through compound GJ072, has garnered attention for its potential therapeutic applications, particularly in genetic disorders caused by nonsense mutations. This article delves into its biological activity, highlighting key research findings, case studies, and data tables that illustrate its effects.
- Chemical Name : this compound
- Molecular Formula :
- Molecular Weight : 364.36 g/mol
- CAS Number : 1459687-96-7
- Solubility : Water-soluble, facilitating in vivo studies .
This compound functions primarily as a read-through compound, which means it can induce the ribosome to bypass premature stop codons during protein synthesis. This mechanism is particularly relevant for treating genetic disorders linked to nonsense mutations in genes such as ATM (Ataxia Telangiectasia Mutated).
Key Findings:
- GJ103 demonstrated effective read-through activity comparable to other compounds like RTC13 and RTC14 but showed greater tolerability in A-T (Ataxia Telangiectasia) cells .
- In vitro studies indicated that GJ103 does not exhibit significant cytotoxicity at concentrations up to 300 μM in A-T cells .
Biological Activity
The biological activities of this compound have been assessed through various experimental approaches, including cell proliferation assays and in vivo models. Below is a summary of significant findings:
Case Studies and Research Findings
- Read-Through Efficacy :
- Therapeutic Potential :
- Safety Profile :
属性
IUPAC Name |
sodium;2-[[4-(3-methoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S.Na/c1-23-12-6-4-5-11(9-12)20-15(13-7-2-3-8-17-13)18-19-16(20)24-10-14(21)22;/h2-9H,10H2,1H3,(H,21,22);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFQBXAUOWUATD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)[O-])C3=CC=CC=N3.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N4NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















